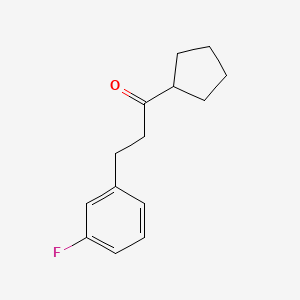

Cyclopentyl 2-(3-fluorophenyl)ethyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclopentyl 2-(3-fluorophenyl)ethyl ketone is a compound that can be associated with various synthetic organic chemistry processes. While the specific compound is not directly mentioned in the provided papers, the related chemistry and synthetic methods can give insights into its potential synthesis and properties.

Synthesis Analysis

The synthesis of related compounds often involves the formation of cyclic structures or the introduction of fluorine atoms into organic molecules. For instance, the synthesis of quinolin-8-ols from 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes involves cyclization and the generation of radical intermediates . Similarly, the conversion of carboxylic esters into fluorinated ketones is achieved through ring cleavage of cyclopropanol intermediates, indicating that cyclopentyl 2-(3-fluorophenyl)ethyl ketone could potentially be synthesized through related ring-opening and fluorination strategies .

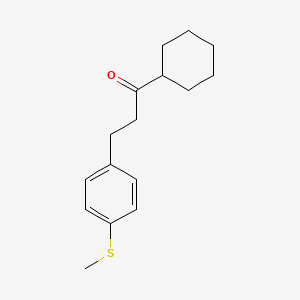

Molecular Structure Analysis

The molecular structure of cyclopentyl 2-(3-fluorophenyl)ethyl ketone would likely involve a cyclopentyl ring attached to a ketone functional group, which is further connected to a 3-fluorophenyl group. The photochemistry of similar structures, such as 2-cyclopentenyl methyl ketones, reveals that these compounds can undergo acetyl shifts and rearrangements upon irradiation, suggesting that the molecular structure of cyclopentyl 2-(3-fluorophenyl)ethyl ketone could exhibit interesting photochemical behavior .

Chemical Reactions Analysis

The chemical reactivity of ketones is well-documented, with reactions such as [3 + 2] cycloadditions being a notable example . Cyclopentyl 2-(3-fluorophenyl)ethyl ketone could potentially participate in similar reactions, leading to the formation of spirocyclic or other complex structures. Additionally, the acylation of cyclopropyl-substituted alkenes to form ketones suggests that the cyclopentyl moiety in the target compound could also be reactive under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentyl 2-(3-fluorophenyl)ethyl ketone would be influenced by its functional groups. The presence of a fluorine atom on the aromatic ring could affect the compound's electronic properties and reactivity due to the electronegativity of fluorine . The ketone group would contribute to the compound's solubility in organic solvents and could be involved in hydrogen bonding. The cyclopentyl ring would impart a degree of steric bulk, potentially influencing the compound's reactivity and physical properties.

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Quinolin-8-ols and Tetrahydroquinolin-8-ols

Cyclopentyl 2-(3-fluorophenyl)ethyl ketone plays a role in the regioselective synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols. This process involves the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes and is significant for generating compounds with potential biological activities (Uchiyama et al., 1998).

2. Development of Ketamine Derivatives

Research has been conducted on developing ketamine derivatives, where fluoroderivatives of ketamine were synthesized using a multistep process. This involved reacting fluorobenzonitrile with Grignard reagents, leading to the formation of α-bromocyclopentyl-(2-fluorophenyl)-ketone, and eventually to fluoroketamine (Moghimi et al., 2014).

3. Neuroleptic Activity of Cyclopentyl Aryl Ketones

Another study focused on the synthesis of trans-(2-aminomethyl)-cyclopentyl aryl ketones, which included compounds similar to Cyclopentyl 2-(3-fluorophenyl)ethyl ketone. These compounds showed potential neuroleptic activity, highlighting their significance in medicinal chemistry (Caamaño et al., 1987).

4. Synthesis of Fluorophenyl Cyclopentane Derivatives

There's research on synthesizing 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene, starting from cyclopentanone, which is relevant due to the structural similarity to Cyclopentyl 2-(3-fluorophenyl)ethyl ketone. These kinds of syntheses are important for developing potential pharmaceuticals (Thaher et al., 2008).

Eigenschaften

IUPAC Name |

1-cyclopentyl-3-(3-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FO/c15-13-7-3-4-11(10-13)8-9-14(16)12-5-1-2-6-12/h3-4,7,10,12H,1-2,5-6,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFPGANMVHXVDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)CCC2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644559 |

Source

|

| Record name | 1-Cyclopentyl-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl 2-(3-fluorophenyl)ethyl ketone | |

CAS RN |

898767-81-2 |

Source

|

| Record name | 1-Cyclopentyl-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.